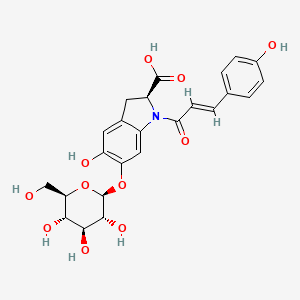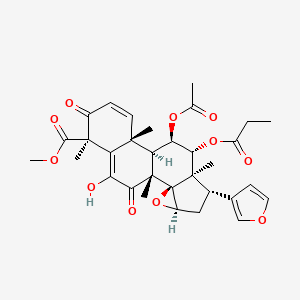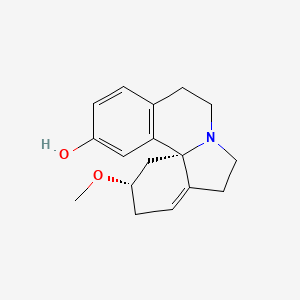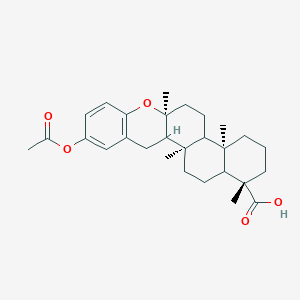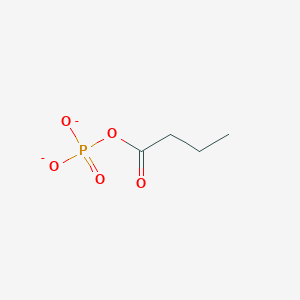
Butanoyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoyl phosphate is a dianion of this compound that arises from the deprotonation of the phosphate OH groups. It is a major species at a pH of 7.3. The compound has the molecular formula C4H7O5P and a net charge of -2 . It is an organophosphate oxoanion and is the conjugate base of butanoyl dihydrogen phosphate .
Wissenschaftliche Forschungsanwendungen
Butanoyl phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways, particularly in the metabolism of butanoate.
Industry: Used in the production of biofuels and other biochemicals through microbial fermentation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butanoyl phosphate can be synthesized through the reaction of butanoyl-CoA with phosphate. This reaction is catalyzed by the enzyme phosphate butyryltransferase, resulting in the formation of this compound and CoA . The reaction conditions typically involve maintaining a suitable pH and temperature to ensure enzyme activity.
Industrial Production Methods: Industrial production of this compound(2-) often involves microbial fermentation processes. For instance, Clostridium species can be engineered to produce this compound through metabolic pathways involving butanoyl-CoA . The production process may involve optimizing fermentation conditions such as pH, temperature, and nutrient availability to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: Butanoyl phosphate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce butanoic acid and phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate group to other molecules.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes or acidic/basic conditions.
Phosphorylation: Requires substrates that can accept the phosphate group, often in the presence of specific enzymes.
Major Products:
Hydrolysis: Produces butanoic acid and phosphate.
Phosphorylation: Produces phosphorylated compounds and butanoic acid.
Wirkmechanismus
The mechanism of action of butanoyl phosphate(2-) involves its role as an intermediate in metabolic pathways. It participates in the transfer of phosphate groups, which is crucial for various biochemical reactions. The molecular targets include enzymes involved in phosphorylation and dephosphorylation processes .
Vergleich Mit ähnlichen Verbindungen
Butanoyl dihydrogen phosphate: The conjugate acid of butanoyl phosphate(2-).
Acetyl phosphate: Another organophosphate compound with similar biochemical roles.
Uniqueness: this compound is unique due to its specific role in butanoate metabolism and its ability to act as a phosphate donor in biochemical reactions. Its structure and reactivity make it distinct from other organophosphate compounds .
Eigenschaften
Molekularformel |
C4H7O5P-2 |
|---|---|
Molekulargewicht |
166.07 g/mol |
IUPAC-Name |
butanoyl phosphate |
InChI |
InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)/p-2 |
InChI-Schlüssel |
JSHMCUNOMIZJDJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC(=O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)

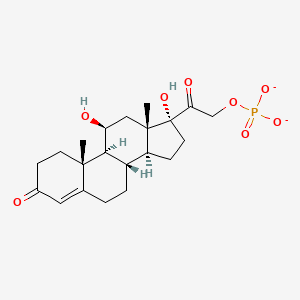
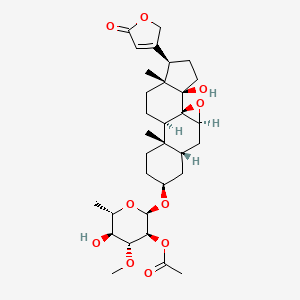


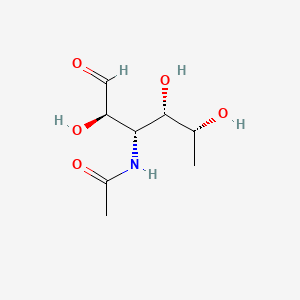
![(9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259767.png)
